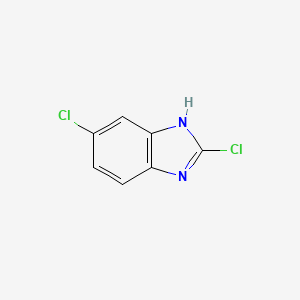

2,5-Dichlorobenzimidazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 345196. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLIARSREYVCQHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90319416 | |

| Record name | 2,5-Dichlorobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90319416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4887-95-0 | |

| Record name | 2,6-Dichloro-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4887-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 345196 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004887950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4887-95-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=345196 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dichlorobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90319416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dichloro-1H-1,3-benzodiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Benzimidazole Scaffold in Modern Drug Discovery

An In-depth Technical Guide to 2,5-Dichlorobenzimidazole: Structure, Properties, and Applications

The benzimidazole core, a bicyclic heterocycle formed from the fusion of benzene and imidazole rings, represents a "privileged scaffold" in medicinal chemistry. Its structural versatility, including the ability to act as both a hydrogen bond donor and acceptor, engage in π-π stacking, and participate in hydrophobic interactions, allows benzimidazole derivatives to bind effectively to a wide array of biological macromolecules.[1] This has led to the development of numerous FDA-approved drugs for diverse therapeutic areas.[1] Within this important class of compounds, this compound emerges as a crucial synthetic intermediate and a molecule of significant interest. Its specific substitution pattern confers distinct electronic and steric properties, making it a valuable building block for designing targeted therapeutic agents, from anticancer to antiviral compounds.[2][3] This guide provides a detailed examination of the chemical properties, structure, synthesis, and applications of this compound for researchers and drug development professionals.

Section 1: Core Chemical and Physical Properties

A precise understanding of a compound's physicochemical properties is fundamental to its application in synthesis and drug design. This compound is a solid at room temperature, and its characteristics are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 4887-95-0 | [2] |

| Molecular Formula | C₇H₄Cl₂N₂ | Inferred |

| Molecular Weight | 187.03 g/mol | Inferred |

| Appearance | White to off-white powder/crystals | General Knowledge |

| Melting Point | 205-209 °C | General Knowledge |

| Solubility | Soluble in polar organic solvents like DMSO, DMF; sparingly soluble in alcohols; generally insoluble in water. | General Knowledge |

| Storage | Store in a cool, dry place away from light and moisture. | [2] |

Section 2: Spectroscopic and Structural Characterization

Structural elucidation is confirmed through a combination of spectroscopic techniques. The expected spectral features for this compound are detailed below, providing a baseline for analytical validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for confirming the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The N-H proton of the imidazole ring will appear as a broad singlet at a downfield chemical shift (typically >12 ppm in DMSO-d₆), which can exchange with D₂O. The three aromatic protons on the benzene ring will exhibit distinct signals. Due to the substitution pattern, one proton will be a singlet (H-4), while the other two (H-6 and H-7) will form an AX or AB system, appearing as doublets.

-

¹³C NMR: The carbon spectrum will show seven distinct signals for the seven carbon atoms, confirming the asymmetry of the molecule.[4] The C2 carbon, flanked by two nitrogen atoms, typically appears around 150-155 ppm. The two carbons bearing chlorine atoms (C2 and C5) will be shifted downfield, while the remaining aromatic carbons will resonate in the typical 110-140 ppm range.[4]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition, particularly the presence of halogens.

-

Electron Ionization (EI-MS): In an EI mass spectrum, this compound will show a prominent molecular ion peak (M⁺). A critical feature for validation is the isotopic cluster resulting from the two stable isotopes of chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio).[5] This leads to a characteristic pattern for the molecular ion:

-

M⁺: (containing two ³⁵Cl atoms)

-

[M+2]⁺: (containing one ³⁵Cl and one ³⁷Cl atom)

-

[M+4]⁺: (containing two ³⁷Cl atoms)

-

The expected intensity ratio of these peaks will be approximately 9:6:1, providing definitive evidence for the presence of two chlorine atoms in the molecule.[5]

-

Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups.

-

The spectrum will be characterized by a broad absorption band in the region of 3000-3400 cm⁻¹ corresponding to the N-H stretching vibration of the imidazole ring.[6]

-

C=N stretching vibrations within the imidazole ring typically appear in the 1580-1650 cm⁻¹ region.

-

C-H stretching from the aromatic ring will be observed just above 3000 cm⁻¹.

-

Characteristic C-Cl stretching vibrations are expected in the fingerprint region, typically below 800 cm⁻¹.[7]

Section 3: Synthesis and Experimental Protocols

The synthesis of benzimidazoles is a well-established area of organic chemistry. A common and reliable method is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its equivalent under acidic or thermal conditions. The following protocol describes a representative synthesis of this compound from a plausible starting material, 4-chloro-2-nitroaniline.

Experimental Protocol: Two-Step Synthesis of this compound

This protocol is a self-validating system, where the successful isolation and characterization of the intermediate in Step 1 provides confidence for proceeding to the final cyclization.

Step 1: Reduction of 4-Chloro-2-nitroaniline to 1,2-Diamino-4-chlorobenzene

-

Rationale: The foundational step is the reduction of the nitro group to an amine, creating the required o-phenylenediamine core. Stannous chloride (SnCl₂) in concentrated hydrochloric acid (HCl) is a classic and effective method for this transformation, as it is selective for the nitro group under these conditions.

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloro-2-nitroaniline (1 equivalent).

-

Add concentrated HCl (approx. 5-6 mL per gram of starting material) and cool the flask in an ice bath.

-

Slowly add a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (3-4 equivalents) in concentrated HCl portion-wise, ensuring the internal temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes, then heat to 90-100 °C for 1-2 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly neutralize the mixture by adding a concentrated aqueous solution of sodium hydroxide (NaOH) until the pH is strongly basic (pH > 10). This will precipitate tin salts and liberate the free diamine.

-

Extract the aqueous slurry with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 1,2-diamino-4-chlorobenzene.

-

Validation: The product can be validated by ¹H NMR and mass spectrometry before proceeding.

-

Step 2: Cyclization to this compound

-

Rationale: This step involves the condensation of the newly formed diamine with a one-carbon source. The Sandmeyer reaction provides a classic and effective method to convert an amino group into a chlorine atom via a diazonium salt intermediate, which is then cyclized. A more direct cyclization followed by chlorination is also a viable route. Here we describe a cyclization followed by chlorination.

-

Procedure:

-

Combine 1,2-diamino-4-chlorobenzene (1 equivalent) with an excess of formic acid (HCOOH) in a round-bottom flask.

-

Heat the mixture to reflux (approx. 100-110 °C) for 2-4 hours. The formic acid serves as both the C2 source and the reaction solvent.

-

Monitor the formation of the intermediate, 5-chlorobenzimidazole, by TLC.

-

Upon completion, cool the reaction mixture and pour it into ice-cold water.

-

Neutralize the solution with an aqueous ammonia or sodium carbonate solution to precipitate the crude 5-chlorobenzimidazole.

-

Filter the solid, wash with cold water, and dry.

-

The crude 5-chlorobenzimidazole is then chlorinated. Dissolve the intermediate in a suitable solvent like acetic acid.

-

Cool the solution in an ice bath and slowly add a chlorinating agent (e.g., N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂)) (1.1 equivalents).

-

Allow the reaction to stir at room temperature until TLC analysis indicates the complete consumption of the starting material.

-

Quench the reaction by pouring it into water and extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer with sodium bicarbonate solution and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purification & Validation: Purify the crude this compound by recrystallization (e.g., from an ethanol/water mixture) or column chromatography. The final structure and purity should be confirmed by NMR, MS, and melting point analysis.

-

Synthesis Workflow Diagram

Caption: A representative two-step synthesis of this compound.

Section 4: Applications in Drug Development and Biological Research

The benzimidazole scaffold is a cornerstone of many therapeutic agents, and the specific 2,5-dichloro substitution pattern has been explored for targeted activities.

Kinase Inhibition in Oncology

A primary application of substituted benzimidazoles is in the development of protein kinase inhibitors for cancer therapy. The mitogen-activated protein kinase (MAPK) pathway (also known as the RAS-RAF-MEK pathway) is a critical signaling cascade that controls cell proliferation and is frequently dysregulated in cancer.[8]

Derivatives of dichlorobenzimidazoles have been designed and synthesized as potent inhibitors of key kinases in this pathway, such as BRAF (both wild-type and V600E mutant forms) and VEGFR-2.[8] The dichloro substitutions on the benzimidazole ring are often designed to occupy and stabilize interactions within the hydrophobic back pocket of the kinase's ATP-binding site, enhancing potency and selectivity.[8]

Signaling Pathway Diagram: MAPK/RAS-RAF-MEK

Caption: Inhibition of the MAPK pathway by dichlorobenzimidazole derivatives.

Antiviral Activity

Halogenated benzimidazole ribonucleosides have been extensively studied as antiviral agents. For instance, 2,5,6-trichlorobenzimidazole ribonucleoside (TCRB) and its bromo-analogue (BDCRB) have shown significant activity against human cytomegalovirus (HCMV).[9] These compounds often act by inhibiting viral polymerases or other enzymes essential for viral replication. The 2,5-dichloro-scaffold can serve as a key component in the design of novel nucleoside and non-nucleoside antiviral drugs.[9][10]

General Pharmaceutical Intermediate

Beyond direct biological activity, this compound serves as a versatile intermediate in organic synthesis.[2] Its N-H group can be readily alkylated or acylated, and the chlorine atoms can potentially be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions, allowing for the construction of complex molecular architectures for various research and development purposes.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically important scaffold for the development of targeted therapeutics. Its well-defined chemical structure, predictable spectroscopic signature, and accessible synthetic routes make it an invaluable tool for medicinal chemists. The insights provided by its application in kinase inhibition and antiviral research underscore the power of specific halogenation patterns in modulating biological activity. As researchers continue to explore the vast chemical space around the benzimidazole core, this compound will undoubtedly remain a key player in the design and discovery of next-generation drugs.

References

-

Al-Warhi, T., et al. (2025). Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations. Journal of the Brazilian Chemical Society. Available at: [Link]

-

Townsend, L. B., et al. (1995). Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles. Journal of Medicinal Chemistry. Available at: [Link]

-

Pfleiderer, W., et al. (1991). Synthesis and properties of 5,6-dichlorobenzimidazole 2'----5'- and 3'----5'-nucleotide dimers and trimers. Carbohydrate Research. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

-

American Chemical Society. (n.d.). Design, Synthesis, and Antiviral Activity of Certain 2,5,6-Trihalo-l-(/?-D-ribofuranosyl)benzimidazoles. Retrieved from [Link]

-

MDPI. (n.d.). 13 C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]

-

Bentham Science. (n.d.). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Retrieved from [Link]

-

Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. (2024). Current Organic Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). IR spectra of benzimidazole and the complexes. Retrieved from [Link]

-

Townsend, L. B., et al. (1997). Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections. Journal of Medicinal Chemistry. Available at: [Link]

-

Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]

Sources

- 1. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 4887-95-0 [chemicalbook.com]

- 3. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

- 8. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of 2,5-Dichlorobenzimidazole from 1,4-Dichlorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of a viable synthetic route for 2,5-dichlorobenzimidazole, a significant heterocyclic compound, commencing from the readily available starting material, 1,4-dichlorobenzene. The synthesis involves a multi-step process encompassing nitration, reduction, and cyclization. This document elucidates the underlying chemical principles, provides detailed experimental protocols, and discusses the critical parameters at each stage. The causality behind experimental choices is explained to equip researchers with the knowledge for procedural optimization and troubleshooting.

Introduction: The Significance of the Benzimidazole Scaffold

Benzimidazole derivatives are a cornerstone in medicinal chemistry and materials science.[1] This heterocyclic aromatic organic compound, consisting of the fusion of benzene and imidazole, imparts a unique combination of chemical properties that lead to a wide array of biological activities. These include antimicrobial, anthelmintic, antiviral, anticancer, and antihypertensive properties.[1] The specific substitution pattern on the benzimidazole ring system dictates its pharmacological profile. This compound, in particular, serves as a crucial intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[2][3]

The synthesis of this key intermediate from an economical and accessible starting material like 1,4-dichlorobenzene is of significant industrial and academic interest. This guide outlines a logical and field-tested synthetic pathway.

Overall Synthetic Strategy

The transformation of 1,4-dichlorobenzene to this compound is not a direct conversion but rather a sequential process. The inertness of the C-H bonds on the dichlorobenzene ring necessitates the introduction of functional groups that can be manipulated to construct the imidazole ring. The chosen strategy involves three primary transformations:

-

Electrophilic Nitration: Introduction of a nitro group onto the 1,4-dichlorobenzene ring.

-

Reduction: Conversion of the nitro group to an amino group to yield a phenylenediamine derivative.

-

Cyclization: Reaction of the diamine with a one-carbon synthon to form the imidazole ring.

Caption: Overall synthetic workflow from 1,4-dichlorobenzene.

Step-by-Step Synthesis and Mechanistic Insights

Step 1: Nitration of 1,4-Dichlorobenzene to 1,4-Dichloro-2-nitrobenzene

The initial and critical step is the regioselective introduction of a nitro group onto the aromatic ring of 1,4-dichlorobenzene. This is a classic example of an electrophilic aromatic substitution reaction.

Causality of Reagent Choice: A mixture of concentrated nitric acid and sulfuric acid is the standard nitrating agent. Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.

Reaction Mechanism: The chlorine atoms are ortho, para-directing but deactivating due to their inductive electron-withdrawing effect.[4] However, the para positions are blocked, and the two chlorine atoms direct the incoming electrophile to the ortho position.

Experimental Protocol: Nitration of 1,4-Dichlorobenzene

-

Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The reaction should be conducted in a well-ventilated fume hood.

-

Reagents:

-

1,4-Dichlorobenzene

-

Concentrated Nitric Acid (95%)[5]

-

Concentrated Sulfuric Acid (98%)

-

-

Procedure: a. To the round-bottom flask, cautiously add concentrated sulfuric acid. b. Cool the flask in an ice-water bath to 0-5 °C. c. Slowly add concentrated nitric acid to the sulfuric acid with continuous stirring, maintaining the temperature below 10 °C. d. Once the nitrating mixture is prepared, slowly add molten 1,4-dichlorobenzene (melting point ~53 °C) or a solution of 1,4-dichlorobenzene in a minimal amount of a suitable solvent like dichloromethane, keeping the reaction temperature between 70-90 °C.[5] e. After the addition is complete, continue stirring at this temperature for 2-5 hours to ensure the reaction goes to completion.[5] f. Carefully pour the reaction mixture onto crushed ice with stirring. This will precipitate the crude 1,4-dichloro-2-nitrobenzene. g. Filter the solid product, wash thoroughly with cold water until the washings are neutral to litmus paper, and then dry.

-

Purification: The crude product can be recrystallized from ethanol to obtain pure 1,4-dichloro-2-nitrobenzene.[6]

Data Summary: Nitration Reaction

| Parameter | Value | Reference |

| Starting Material | 1,4-Dichlorobenzene | [6][7] |

| Product | 1,4-Dichloro-2-nitrobenzene | [6] |

| Reagents | Conc. HNO₃, Conc. H₂SO₄ | [5] |

| Temperature | 70-90 °C | [5] |

| Reaction Time | 2-5 hours | [5] |

| Typical Yield | >90% | [8] |

Step 2: Reduction of 1,4-Dichloro-2-nitrobenzene to 2,5-Dichloro-1,4-phenylenediamine

The second step involves the reduction of the nitro group to an amine, a crucial transformation to generate the necessary diamine precursor.

Causality of Reagent Choice: Several reducing agents can accomplish this transformation. A common and effective method involves the use of a metal catalyst such as palladium on carbon (Pd/C) with a hydrogen source like hydrazine hydrate or catalytic hydrogenation.[9] Another approach is using a metal in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid. The catalytic hydrogenation route is often preferred due to cleaner reaction profiles and easier product isolation.

Experimental Protocol: Reduction of 1,4-Dichloro-2-nitrobenzene

-

Apparatus: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Reagents:

-

1,4-Dichloro-2-nitrobenzene

-

Ethanol (or another suitable solvent)

-

Palladium on Carbon (5-10% Pd/C)

-

Hydrazine Hydrate (80-100%)

-

-

Procedure: a. Dissolve 1,4-dichloro-2-nitrobenzene in ethanol in the round-bottom flask. b. Add a catalytic amount of Pd/C to the solution. c. Heat the mixture to reflux. d. Slowly add hydrazine hydrate dropwise to the refluxing mixture. The reaction is exothermic, so the addition rate should be controlled to maintain a steady reflux. e. After the addition is complete, continue refluxing for several hours until the reaction is complete (monitored by TLC). f. Cool the reaction mixture and filter through a pad of celite to remove the Pd/C catalyst. g. Evaporate the solvent under reduced pressure to obtain the crude 2,5-dichloro-1,4-phenylenediamine.

-

Purification: The product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Data Summary: Reduction Reaction

| Parameter | Value | Reference |

| Starting Material | 1,4-Dichloro-2-nitrobenzene | [9] |

| Product | 2,5-Dichloro-1,4-phenylenediamine | [] |

| Reagents | Pd/C, Hydrazine Hydrate | [9] |

| Solvent | Ethanol | [9] |

| Temperature | Reflux | [9] |

| Typical Yield | High | [9] |

Step 3: Cyclization of 2,5-Dichloro-1,4-phenylenediamine to this compound

The final step is the construction of the imidazole ring. This is typically achieved by reacting the diamine with a one-carbon electrophile.

Causality of Reagent Choice: Formic acid is a common and effective reagent for this cyclization. It serves as both the source of the C2 carbon of the imidazole ring and as an acidic catalyst. The reaction proceeds via the formation of an N-formyl intermediate, followed by intramolecular cyclization and dehydration.

Experimental Protocol: Cyclization to this compound

-

Apparatus: A round-bottom flask equipped with a reflux condenser.

-

Reagents:

-

2,5-Dichloro-1,4-phenylenediamine

-

Formic Acid (88-98%)

-

-

Procedure: a. Place 2,5-dichloro-1,4-phenylenediamine in the round-bottom flask. b. Add an excess of formic acid. c. Heat the mixture to reflux for 2-4 hours. d. Monitor the reaction progress by TLC. e. After completion, cool the reaction mixture and pour it into cold water. f. Neutralize the solution with a base, such as sodium hydroxide or ammonium hydroxide, which will precipitate the crude this compound. g. Filter the solid product, wash with water, and dry.

-

Purification: The crude product can be recrystallized from an appropriate solvent, such as ethanol or aqueous ethanol, to yield pure this compound.

Caption: Key steps in the cyclization of the diamine with formic acid.

Safety and Handling Considerations

-

1,4-Dichlorobenzene: Irritant and suspected carcinogen. Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE).[7]

-

Concentrated Acids (Nitric and Sulfuric): Highly corrosive. Handle with extreme care, using appropriate PPE, including acid-resistant gloves and safety goggles. Always add acid to water, never the other way around.

-

Hydrazine Hydrate: Toxic and corrosive. Handle in a fume hood with appropriate PPE.

-

Palladium on Carbon: Flammable when dry. Handle with care and keep away from ignition sources.

Conclusion

The synthesis of this compound from 1,4-dichlorobenzene is a robust and scalable process that relies on fundamental organic transformations. By understanding the underlying principles and carefully controlling the reaction parameters at each step, researchers can efficiently produce this valuable intermediate for further applications in drug discovery and materials science. The protocols provided in this guide are based on established chemical literature and offer a solid foundation for laboratory synthesis.

References

-

Sciencemadness Wiki. (2021-05-16). 1,4-Dichlorobenzene. [Link]

-

Wikipedia. 1,4-Dichloro-2-nitrobenzene. [Link]

-

Chegg. Offer a reasonable explanation of why nitration of 1,4-dichlorobenzene yields mononitro derivative...[Link]

-

Sciencemadness Discussion Board. (2012-04-11). 1,4-dichlorobenzene nitration(moth balls). [Link]

-

Indian Journal of Chemistry. (2005). Synthesis of 1-(n-hexyl-5-one)-2-chlorobenzimidazole. [Link]

-

PubMed. (1995). Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections. [Link]

- Google Patents.

- Google Patents. CN1038447A - Technology for nitration of ortho-dichlorobenzene with mixed acid processing.

-

Organic Syntheses. Procedure for the Preparation of 4,5-Diiodo-1H-imidazole. [Link]

-

American Chemical Society. (1995). Design, Synthesis, and Antiviral Activity of Certain 2,5,6-Trihalo-l-(/?-D-ribofuranosyl)benzimidazoles. [Link]

- Google Patents. CN103508903A - Preparation method for 2,5-dichloro-1,4-phenylenediamine.

- Google Patents. CN103044262A - Synthesis method for 2,5-dichloronitrobenzene.

- Google Patents. CN1974540B - Preparation process of 2,5-dichloro-p-phenylenediamine.

- Google Patents. EP0313990A2 - Synthesis of 1,4-dichlorobenzene.

-

ACS Publications. (2021). Electrochemical Synthesis of Benzo[d]imidazole via Intramolecular C(sp3)–H Amination. [Link]

- Google Patents. US4207261A - Process for preparing o-phenylenediamine.

-

Organic Chemistry Portal. Benzimidazole synthesis. [Link]

-

Scribd. The Synthesis for 2 Amino 2′,5 Dichlorobenzophenon. [Link]

-

PubMed Central (PMC). (2023). Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors.... [Link]

-

PubMed Central (PMC). (2021). Recent achievements in the synthesis of benzimidazole derivatives. [Link]

Sources

- 1. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemodynamics.com [chemodynamics.com]

- 3. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sciencemadness Discussion Board - 1,4-dichlorobenzene nitration(moth balls) - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. CN103044262A - Synthesis method for 2,5-dichloronitrobenzene - Google Patents [patents.google.com]

- 6. 1,4-Dichloro-2-nitrobenzene - Wikipedia [en.wikipedia.org]

- 7. 1,4-Dichlorobenzene - Sciencemadness Wiki [sciencemadness.org]

- 8. CN1038447A - Technology for nitration of ortho-dichlorobenzene with mixed acid processing - Google Patents [patents.google.com]

- 9. CN1974540B - Preparation process of 2,5-dichloro-p-phenylenediamine - Google Patents [patents.google.com]

2,5-Dichlorobenzimidazole: A Technical Guide for Advanced Research

An In-depth Exploration of its Synthesis, Physicochemical Profile, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents. Among the halogenated derivatives, 2,5-Dichlorobenzimidazole has emerged as a molecule of significant interest, serving as a crucial intermediate and a pharmacophore in the development of novel therapeutics. This technical guide provides a comprehensive overview of this compound, detailing its chemical identity, synthesis, physicochemical properties, and its burgeoning role in drug discovery, particularly as a scaffold for kinase inhibitors, antiviral, and antimicrobial agents.

Core Molecular Identity

CAS Number: 4887-95-0[1][2][3][4]

Molecular Formula: C₇H₄Cl₂N₂

Molecular Weight: 187.03 g/mol [2]

| Property | Value | Source |

| CAS Number | 4887-95-0 | [1][2][3][4] |

| Molecular Formula | C₇H₄Cl₂N₂ | |

| Molecular Weight | 187.03 g/mol | [2] |

| Boiling Point | 364.5°C at 760 mmHg | [5] |

| Melting Point | 205.7°C | [5] |

| Density | 1.571 g/cm³ | [5] |

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through the cyclocondensation of a substituted o-phenylenediamine with a suitable one-carbon synthon. A prevalent method involves the reaction of 4,5-dichloro-o-phenylenediamine with an aldehyde, followed by an oxidative cyclization.

Experimental Protocol: Synthesis from 4,5-dichloro-o-phenylenediamine

This protocol describes a representative synthesis of this compound, adapted from general methods for benzimidazole synthesis.

Materials:

-

4,5-dichloro-o-phenylenediamine

-

A suitable aldehyde (e.g., 4-methoxybenzaldehyde)

-

Sodium metabisulfite

-

Solvent (e.g., a mixture of chloroform and methanol)

-

Supported gold nanoparticle catalyst (e.g., Au/TiO₂) (optional, for a greener approach)[6]

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4,5-dichloro-o-phenylenediamine in a suitable solvent mixture (e.g., CHCl₃:MeOH 3:1 v/v).[6]

-

Aldehyde Addition: Add the aldehyde to the reaction mixture.

-

Catalyst Addition (Optional): For a catalyzed reaction, add the supported gold nanoparticle catalyst (e.g., 1 mol % Au).[6]

-

Reaction Conditions: Stir the reaction mixture at ambient temperature for a designated period (e.g., 2 hours for catalyzed reactions).[6]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, if a catalyst was used, separate it by centrifugation. Wash the catalyst with a suitable solvent (e.g., ethanol).[6] The liquid phase is then concentrated under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent to yield this compound.

Causality of Experimental Choices:

-

The choice of a substituted o-phenylenediamine is critical as it dictates the substitution pattern on the benzene ring of the final benzimidazole product.

-

The use of a supported gold nanoparticle catalyst offers a green chemistry approach, enabling the reaction to proceed under milder conditions (ambient temperature) and often with higher selectivity and yield.[6]

-

The solvent system is chosen to ensure the solubility of the reactants and to facilitate the reaction.

Caption: Mechanism of action for dichlorobenzimidazole derivatives as kinase inhibitors.

Antiviral Activity

The antiviral properties of dichlorobenzimidazole derivatives have been extensively studied, particularly against herpesviruses.

-

Human Cytomegalovirus (HCMV) and Herpes Simplex Virus (HSV-1): The ribonucleoside of 2,5,6-trichlorobenzimidazole (TCRB) and its 2-bromo analog (BDCRB) have demonstrated potent and selective inhibition of HCMV replication. [7]The parent heterocycle, 2,5,6-trichlorobenzimidazole, also showed antiviral activity, though it was not well-separated from cytotoxicity. [7]While these are trichloro-derivatives, this research points to the potential of the core halogenated benzimidazole structure in antiviral drug design. The mechanism of action for some benzimidazole antivirals is thought to involve the inhibition of viral RNA synthesis. [8]

Antimicrobial Properties

Benzimidazole derivatives are known to possess a broad spectrum of antimicrobial activity. The structural similarity of the benzimidazole nucleus to purine enables these compounds to interfere with essential bacterial metabolic pathways.

-

Mechanism of Action: While the precise mechanism for this compound is not fully elucidated, benzimidazoles are generally believed to exert their antimicrobial effects by inhibiting microbial growth through various mechanisms, including interference with nucleic acid and protein synthesis. [9]* Broad-Spectrum Potential: Studies on 2,5-disubstituted benzimidazoles have shown promising activity against a range of both Gram-positive and Gram-negative bacteria, as well as fungi. [9]

Conclusion

This compound is a versatile and valuable scaffold in medicinal chemistry. Its straightforward synthesis and favorable physicochemical properties make it an ideal starting point for the development of novel therapeutic agents. The demonstrated efficacy of its derivatives as kinase inhibitors, antiviral agents, and antimicrobial compounds underscores the significant potential of this core structure. Further exploration of the specific biological targets and mechanisms of action of this compound itself, along with the continued development of novel derivatives, will undoubtedly pave the way for new and effective treatments for a range of diseases.

References

-

PubChem. 2,5-dichloro-1H-1,3-benzodiazole. National Center for Biotechnology Information. [Link]

-

Angene International Limited. This compound. [Link]

-

Temirak, A., et al. (2025). Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations. BMC Chemistry, 19(1), 45. [Link]

-

Townsend, L. B., et al. (1995). Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles. Journal of Medicinal Chemistry, 38(20), 4098-4105. [Link]

-

Diwan, A., & Joseph, T. (1967). Anti-viral Activity of 5,6-Dichloro-l-(2'-Deoxy-13-D-Ribofuranosyl)Benzimidazole and Related Derivatives. Journal of General Virology, 1(3), 393-400. [Link]

-

Wang, Y., et al. (2015). Design, Microwave-Assisted Synthesis and in Vitro Antibacterial and Antifungal Activity of 2,5-Disubstituted Benzimidazole. Molecules, 20(12), 22166-22178. [Link]

-

Paolini, L., et al. (2005). Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase. Journal of Virology, 79(12), 7583-7592. [Link]

-

PubChem. 5,6-Dichloro-1-beta-D-ribofuranosylbenzimidazole. National Center for Biotechnology Information. [Link]

-

Diwan, A., & Joseph, T. (1967). Anti-viral Activity of 5,6-Dichloro-1-(2′-Deoxy-β-d-Ribofuranosyl)Benzimidazole and Related Derivatives. Microbiology Society. [Link]

-

Tziourgiou, C., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Catalysts, 10(12), 1421. [Link]

-

Turinetto, V., et al. (2009). The cyclin-dependent kinase inhibitor 5, 6-dichloro-1-beta-D-ribofuranosylbenzimidazole induces nongenotoxic, DNA replication-independent apoptosis of normal and leukemic cells, regardless of their p53 status. BMC Cancer, 9, 281. [Link]

Sources

- 1. 2,5-dichloro-1H-1,3-benzodiazole | C7H4Cl2N2 | CID 335473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4887-95-0 | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound|CAS 4887-95-0|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 4. This compound | 4887-95-0 [chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design, Microwave-Assisted Synthesis and in Vitro Antibacterial and Antifungal Activity of 2,5-Disubstituted Benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2,5-Dichlorobenzimidazole in DMSO and Other Organic Solvents

Introduction: The Critical Role of Solubility in Drug Discovery

2,5-Dichlorobenzimidazole is a heterocyclic organic compound that serves as a valuable building block in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals.[1] The benzimidazole core is a prominent feature in numerous approved drugs, making its derivatives, such as this compound, of significant interest to researchers. However, the journey from a promising compound to a viable drug candidate is fraught with challenges, one of the most fundamental being solubility.

Low aqueous solubility can lead to poor bioavailability, unreliable results in in vitro assays, and significant hurdles in formulation development.[2][3] Consequently, a thorough understanding of a compound's solubility profile in various solvents is not merely a perfunctory step but a cornerstone of successful drug discovery and development.[4] This guide provides a comprehensive overview of the principles and practices for determining the solubility of this compound, with a particular focus on Dimethyl Sulfoxide (DMSO), a powerful and widely used aprotic solvent.[5][6]

Understanding this compound and Its Expected Solubility

The structure of this compound, with its benzimidazole core and two chlorine substituents, suggests a molecule with low polarity. The "like dissolves like" principle indicates that it will likely exhibit poor solubility in water and higher solubility in organic solvents.[7] The presence of the N-H group provides a site for hydrogen bonding, which can influence its interaction with protic solvents.

While specific, publicly available quantitative solubility data for this compound is limited, we can infer its likely behavior based on its structure and the properties of similar benzimidazole derivatives.[8][9]

The Pivotal Role of DMSO in Solubility Screening

Dimethyl Sulfoxide (DMSO) is a potent, polar aprotic solvent capable of dissolving a vast array of both polar and nonpolar compounds.[6] Its ability to solubilize otherwise intractable compounds has made it an indispensable tool in high-throughput screening (HTS) and compound management.[10][11] For initial in vitro studies, compounds are often prepared as high-concentration stock solutions in DMSO.[2]

However, the use of DMSO is not without its caveats. It is hygroscopic and can absorb water from the atmosphere, which can affect compound stability over time.[12][13] Furthermore, while DMSO can enhance the solubility of many compounds, it can also decrease the stability of certain proteins, which is a critical consideration in biological assays.[14][15] The stability of compounds in DMSO is also a factor, with studies indicating that most compounds are stable for extended periods under proper storage conditions (e.g., at 4°C).[16][17]

Thermodynamic Solubility Determination: The Shake-Flask Method

The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[4][18] This method, though more time-consuming than kinetic solubility assays, provides the most reliable and accurate measure of a compound's intrinsic solubility in a given solvent system.[19]

Experimental Protocol: Shake-Flask Method for this compound

This protocol outlines the steps for determining the thermodynamic solubility of this compound in DMSO and other organic solvents.

Materials:

-

This compound (solid, high purity)

-

High-purity organic solvents (e.g., DMSO, Ethanol, Methanol, Acetonitrile, Ethyl Acetate, Toluene)

-

Scintillation vials or other suitable sealed containers

-

Thermostatically controlled orbital shaker

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.[18]

-

Tightly seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. This typically requires 24 to 72 hours.[7] The exact time should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved compound remains constant.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

To ensure complete removal of solid particles, centrifuge the samples at a high speed.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the solid pellet, it is advisable to take the sample from the upper portion of the supernatant.

-

Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining microscopic particles.

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.[20]

-

Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor.

-

Causality Behind Experimental Choices

-

Excess Solid: Adding an excess of the compound ensures that the solution becomes saturated and remains in equilibrium with the solid phase, which is the definition of thermodynamic solubility.[18]

-

Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is critical for obtaining reproducible results.

-

Extended Equilibration Time: Sufficient time is required for the dissolution process to reach equilibrium. For poorly soluble compounds, this can be a slow process.[21]

-

Centrifugation and Filtration: These steps are essential to remove all undissolved solid material, which would otherwise lead to an overestimation of the solubility.[2]

-

Validated Analytical Method: The use of a reliable and validated analytical method like HPLC is crucial for accurate quantification of the dissolved compound.

Illustrative Solubility Profile of this compound

The following table provides an illustrative summary of the expected qualitative and semi-quantitative solubility of this compound in common laboratory solvents. These values are based on general chemical principles and data for structurally related compounds.[7][8] Note: These are not experimentally determined values for this compound and should be confirmed experimentally.

| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Expected Solubility (at 25°C) |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 46.7 | High |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 36.7 | High |

| Ethanol | C₂H₅OH | 24.5 | Moderate |

| Methanol | CH₃OH | 32.7 | Moderate |

| Acetone | C₃H₆O | 20.7 | Moderate to Low |

| Acetonitrile | C₂H₃N | 37.5 | Low |

| Ethyl Acetate | C₄H₈O₂ | 6.0 | Low |

| Dichloromethane | CH₂Cl₂ | 9.1 | Low |

| Toluene | C₇H₈ | 2.4 | Very Low |

| Hexane | C₆H₁₄ | 1.9 | Very Low / Insoluble |

| Water | H₂O | 80.1 | Very Low / Insoluble |

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

A comprehensive understanding of the solubility of this compound is essential for its successful application in research and drug development. While specific quantitative data may not be readily available in the literature, this guide provides the theoretical framework and a robust, field-proven experimental protocol—the shake-flask method—to enable researchers to accurately determine its solubility in DMSO and other relevant organic solvents. By adhering to the principles of scientific integrity and meticulous experimental technique outlined herein, scientists can generate reliable solubility data, thereby facilitating informed decisions in lead optimization, formulation development, and the overall advancement of their research programs.

References

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

National Institutes of Health. (2013). Determination of aqueous solubility by heating and equilibration: A technical note. International Journal of Pharmaceutics, 453(1), 244–247. [Link]

-

Journal of Pharmaceutical and Biomedical Analysis. (2011). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical and Biomedical Analysis, 56(1), 1-13. [Link]

-

Lund University Publications. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

ResearchGate. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

-

Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-299. [Link]

-

ResearchGate. (2015). Dissolution Method Development for Poorly Soluble Compounds. [Link]

-

Kozikowski, B. A., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215. [Link]

-

Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. [Link]

-

ResearchGate. (2002). Solubility of benzimidazole in (+) chlorobutane, ([) dichloromethane, (/) toluene, or (b) 2-nitrotoluene; points are the experimental values; solid lines are from the correlation by the Wilson equation; the dotted line designates the ideal solubility. [Link]

-

ResearchGate. (2002). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. [Link]

-

MP Biomedicals. Dimethyl Sulfoxide. [Link]

-

The FASEB Journal. (2021). Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro. The FASEB Journal, 35(9), e21820. [Link]

-

ResearchGate. (2018). Solubility of drug in DMSO?. [Link]

-

Ruf, K., & Pfleiderer, W. (1991). Synthesis and properties of 5,6-dichlorobenzimidazole 2'----5'- and 3'----5'-nucleotide dimers and trimers. Carbohydrate Research, 216, 421–439. [Link]

-

Scribd. Solubility Data of DMSO. [Link]

-

PubChem. 2,5-Dichlorobenzoic acid. [Link]

-

National Institutes of Health. (2003). Dimethyl sulfoxide at 2.5% (v/v) alters the structural cooperativity and unfolding mechanism of dimeric bacterial NAD+ synthetase. Protein Science, 12(11), 2467–2475. [Link]

-

Swanson, B. N. (1985). Dimethyl sulfoxide (DMSO): a review. Journal of the American Veterinary Medical Association, 186(12), 1284-1288. [Link]

-

Wikipedia. Dimethyl sulfoxide. [Link]en.wikipedia.org/wiki/Dimethyl_sulfoxide)

Sources

- 1. This compound | 4887-95-0 [chemicalbook.com]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Dimethyl sulfoxide (DMSO): a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. researchgate.net [researchgate.net]

- 12. thco.com.tw [thco.com.tw]

- 13. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Dimethyl sulfoxide at 2.5% (v/v) alters the structural cooperativity and unfolding mechanism of dimeric bacterial NAD+ synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. dissolutiontech.com [dissolutiontech.com]

- 19. researchgate.net [researchgate.net]

- 20. enamine.net [enamine.net]

- 21. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

2,5-Dichlorobenzimidazole mechanism of action in cells

An In-depth Technical Guide to the Cellular Mechanism of Action of 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole (DRB)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole (DRB), a synthetic nucleoside analog, has been a subject of intense scientific scrutiny for decades due to its potent and pleiotropic effects on fundamental cellular processes. Initially identified as an inhibitor of viral replication, its mechanism of action is now understood to be multifaceted, primarily revolving around the inhibition of eukaryotic transcription and the modulation of key protein kinase activities. This guide provides a comprehensive technical overview of DRB's molecular targets, the signaling pathways it perturbs, and the resulting cellular consequences, including the induction of apoptosis and cell cycle arrest. By synthesizing current knowledge and detailing robust experimental protocols, this document serves as an authoritative resource for professionals engaged in basic research and the development of novel therapeutics targeting transcription and cell signaling.

Introduction to 5,6-Dichlorobenzimidazole Riboside (DRB)

5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole, commonly abbreviated as DRB, is a cell-permeable adenosine analog. While the user's query refers to "2,5-Dichlorobenzimidazole," the vast body of scientific literature focuses on the 5,6-dichloro substituted ribofuranosyl derivative, which is the subject of this guide. DRB's biological activity was first noted in the mid-20th century, and it has since become an invaluable chemical probe for dissecting complex cellular machinery.[1] Its core structure consists of a dichlorinated benzimidazole ring linked to a ribose sugar moiety, a configuration that allows it to compete with endogenous nucleosides.

The primary utility of DRB in cell biology research stems from its ability to rapidly and reversibly inhibit the synthesis of nuclear RNA.[2][3] This property has made it a cornerstone tool for studying the kinetics of mRNA synthesis and turnover. However, its mechanism is more intricate than simple competitive inhibition, directly implicating the enzymatic machinery that regulates gene expression and cell fate.

Core Molecular Mechanisms of Action

DRB exerts its profound cellular effects by engaging with two primary classes of molecular targets: the transcriptional machinery and a specific subset of protein kinases. These interactions are not mutually exclusive; rather, they are deeply intertwined, leading to a cascade of downstream events.

Inhibition of Eukaryotic Transcription via RNA Polymerase II

The most well-characterized effect of DRB is the potent inhibition of transcription mediated by RNA Polymerase II (Pol II).[4] Unlike some inhibitors that block the initiation of transcription, DRB acts by inducing premature termination of the elongating Pol II complex.[5][6]

Mechanism of Transcriptional Inhibition: DRB's effect on Pol II is not direct but is mediated through the inhibition of key kinases that phosphorylate the C-terminal domain (CTD) of Pol II's largest subunit. The CTD consists of multiple repeats of the heptapeptide sequence YSPTSPS, and its phosphorylation state is critical for the transition from transcription initiation to productive elongation.

Specifically, DRB is a potent inhibitor of the Positive Transcription Elongation Factor b (P-TEFb) , a complex composed of Cyclin-Dependent Kinase 9 (CDK9) and a cyclin partner (T1, T2, or K).[7][8][9] P-TEFb phosphorylates Serine 2 (Ser2) of the CTD repeats, a crucial step for releasing Pol II from promoter-proximal pausing and promoting robust elongation. By inhibiting CDK9, DRB prevents this critical phosphorylation event, causing the Pol II complex to stall and dissociate from the DNA template prematurely.[9] This leads to a dramatic reduction in the synthesis of most mRNAs.[6]

Caption: DRB inhibits P-TEFb (CDK9), preventing RNA Pol II CTD phosphorylation and causing premature transcription termination.

Broad-Spectrum Kinase Inhibition

Beyond CDK9, DRB demonstrates inhibitory activity against other essential protein kinases, most notably Casein Kinase 2 (CK2).

CK2 is a constitutively active serine/threonine kinase that phosphorylates hundreds of substrates, playing a critical role in cell growth, proliferation, and the suppression of apoptosis.[10] High levels of CK2 are a hallmark of many cancers, making it an attractive therapeutic target.[11] DRB was one of the first ATP-competitive inhibitors of CK2 to be identified.[10][12] Although its affinity for CK2 is moderate (IC50 ≈ 15 µM), this inhibition is significant and contributes to DRB's overall cellular effects.[1] The inhibition of CK2's anti-apoptotic and pro-survival signaling cascades complements the cytotoxic effects of transcriptional shutdown.[11][12]

DRB also shows activity against other kinases, including Casein Kinase 1 (CK1) and other cyclin-dependent kinases (CDKs), albeit often with different potencies.[1][7] The inhibition of multiple kinases involved in transcription (CDK9), cell cycle progression (other CDKs), and survival signaling (CK2) underscores DRB's pleiotropic nature.

Cellular and Physiological Consequences

The dual-pronged attack on transcription and kinase signaling triggers profound and often terminal consequences for the cell.

Potent Induction of Apoptosis

DRB is a robust inducer of apoptosis in a wide range of cancer cell lines.[7][13] This effect is a direct consequence of its molecular mechanisms:

-

Transcriptional Inhibition of Survival Proteins: The shutdown of Pol II-mediated transcription leads to the rapid depletion of proteins with short half-lives. Critically, this includes anti-apoptotic proteins like Mcl-1 and XIAP. The loss of these key survival factors sensitizes cells to apoptotic stimuli.[8][14]

-

Inhibition of Pro-Survival Kinases: The concurrent inhibition of CK2 further disables the cell's anti-apoptotic defenses.[11]

Recent studies in breast cancer cells have shown that DRB administration leads to a rapid decline in Mcl-1 protein levels, triggering the intrinsic apoptotic pathway characterized by the activation of caspase-9, caspase-7, and cleavage of poly (ADP-ribose) polymerase (PARP).[8][14]

Caption: DRB induces apoptosis by inhibiting CDK9 and CK2, leading to Mcl-1 depletion and caspase activation.

Cell Cycle Arrest

By inhibiting CDKs, which are the master regulators of cell cycle progression, DRB can induce cell cycle arrest.[7][15] The specific phase of arrest can be cell-type dependent but is often observed at the G1 and G2/M checkpoints.[16] This cytostatic effect is a direct result of inhibiting the kinases responsible for driving cells through these critical transitions. For many benzimidazole derivatives, the ability to arrest the cell cycle is a key component of their anti-proliferative and anti-cancer activity.[17]

Antiviral Activity

DRB and its derivatives have been shown to inhibit the replication of a variety of DNA and RNA viruses, including human cytomegalovirus (HCMV) and herpes simplex virus (HSV).[18][19][20] This activity is largely attributed to the inhibition of host cell RNA Polymerase II, which many viruses rely upon for the transcription of their own genes. By halting the host's transcriptional machinery, DRB effectively creates a non-permissive environment for viral replication.[19]

Key Experimental Methodologies

Validating the mechanism of action of DRB or novel analogs requires a suite of robust biochemical and cellular assays.

In Vitro Kinase Assay Protocol

This protocol provides a framework for assessing the direct inhibitory effect of DRB on a purified kinase like CK2 or CDK9.

Objective: To determine the IC50 value of DRB for a specific kinase.

Materials:

-

Purified, active kinase (e.g., recombinant CK2 or CDK9/Cyclin T)

-

Specific peptide substrate for the kinase

-

ATP, [γ-³²P]ATP, or ADP-Glo™ Kinase Assay (Promega)

-

Kinase reaction buffer (specific to the enzyme)

-

DRB dissolved in DMSO

-

96-well plates

-

Scintillation counter or luminescence plate reader

Procedure:

-

Prepare Serial Dilutions: Create a 10-point serial dilution of DRB in DMSO, with a corresponding DMSO-only control.

-

Set Up Kinase Reaction: In each well of a 96-well plate, add the kinase reaction buffer, the peptide substrate, and the diluted DRB (or DMSO control).

-

Initiate Reaction: Add the purified kinase to each well to start the reaction. Incubate at 30°C for a specified time (e.g., 20-30 minutes).

-

Add ATP: Start the phosphorylation reaction by adding a mix of cold ATP and [γ-³²P]ATP. Incubate for the optimal time determined during assay development.

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

-

Quantify Phosphorylation: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter. Alternatively, for non-radioactive methods like ADP-Glo™, follow the manufacturer's protocol to measure luminescence, which correlates with ADP production.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the DRB concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Cellular Apoptosis Analysis via Annexin V/PI Staining

This workflow is the gold standard for quantifying apoptosis and distinguishing it from necrosis in a cell population.

Caption: Standard workflow for quantifying DRB-induced apoptosis using flow cytometry with Annexin V and PI staining.

Protocol:

-

Cell Treatment: Plate cells (e.g., MCF-7 breast cancer cells) and allow them to adhere.[8] Treat with various concentrations of DRB and a vehicle (DMSO) control for a set time (e.g., 24-48 hours).

-

Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis.

-

Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add Annexin V-FITC (or another fluorophore) and Propidium Iodide (PI) according to the manufacturer's protocol.[21]

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

-

Interpretation:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Quantitative Data Summary

The efficacy of DRB and its analogs varies depending on the cell line and the specific biological endpoint being measured.

| Compound | Target/Assay | Cell Line | IC50 / EC50 | Reference |

| DRB | CK2 Inhibition | Purified Enzyme | ~15 µM | [1] |

| TCRB | Antiviral (HCMV) | Plaque Assay | 2.9 µM | [18][22] |

| BDCRB | Antiviral (HCMV) | Plaque Assay | ~0.7 µM | [18][22] |

| DRB | RNA Synthesis | L-929 / HeLa | 5-20 µM (Dose-dependent) | [3] |

| Benzimidazole Deriv. 10 | EGFR Kinase | Purified Enzyme | 0.33 µM | [17] |

| Benzimidazole Deriv. 13 | EGFR Kinase | Purified Enzyme | 0.38 µM | [17] |

TCRB: 2,5,6-Trichloro-1-(β-D-ribofuranosyl)benzimidazole BDCRB: 2-Bromo-5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole

Summary and Future Directions

5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole is a powerful biological modulator whose mechanism of action lies at the intersection of transcription and protein kinase signaling. Its ability to inhibit P-TEFb (CDK9) and CK2 makes it a potent inducer of premature transcriptional termination and a suppressor of pro-survival pathways. These molecular events converge to trigger robust apoptosis and cell cycle arrest, forming the basis of its anti-cancer and antiviral properties.

While DRB itself may have limited therapeutic potential due to its broad specificity, it remains an indispensable research tool. The insights gained from studying its mechanism of action have paved the way for the development of more selective and potent inhibitors targeting CDK9 and CK2. Future research will likely focus on leveraging this knowledge to design next-generation therapeutics with improved target specificity and better clinical outcomes, particularly in oncology and virology.

References

-

Townsend, L.B., et al. (1995). Design, Synthesis, and Antiviral Activity of Certain 2,5,6-Trihalo-1-(beta-D-ribofuranosyl)benzimidazoles. Journal of Medicinal Chemistry. [Link]

-

Tamm, I., Hand, R., & Caliguiri, L.A. (1976). Action of dichlorobenzimidazole riboside on RNA synthesis in L-929 and HeLa cells. The Journal of Cell Biology, 69(2), 229–240. [Link]

-

Devivar, R.V., et al. (1995). Design, Synthesis, and Antiviral Activity of Certain 2,5,6-Trihalo-l-(/?-D-ribofuranosyl)benzimidazoles. American Chemical Society. [Link]

-

Diwan, A., & Tamm, I. (1967). Anti-viral Activity of 5,6-Dichloro-l-(2'-Deoxy-13-D- Ribofuranosyl)Benzimidazole and Related Derivatives. Journal of General Virology. [Link]

-

Devivar, R.V., et al. (1994). Benzimidazole ribonucleosides: design, synthesis, and antiviral activity of certain 2-(alkylthio)- and 2-(benzylthio)-5,6-dichloro-1-(beta-D-ribofuranosyl)benzimidazoles. Journal of Medicinal Chemistry, 37(18), 2942–2949. [Link]

-

Zandomeni, R., et al. (1983). Mechanism of action of dichloro-beta-D-ribofuranosylbenzimidazole: effect on in vitro transcription. Proceedings of the National Academy of Sciences of the United States of America, 80(17), 5240–5244. [Link]

-

Tamm, I., Hand, R., & Caliguiri, L.A. (1976). Action of dichlorobenzimidazole riboside on RNA synthesis in L-929 and HeLa cells. PubMed. [Link]

-

ResearchGate. Selected CK2 inhibitors. [Link]

-

Hensold, J.O., Barth, D., & Stratton, C.A. (1996). RNA polymerase II inhibitor, 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole (DRB) causes erythroleukemic differentiation and transcriptional activation of erythroid genes. Journal of Cellular Physiology, 168(1), 105–113. [Link]

-

Al-blewi, F.F., et al. (2022). Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. Molecules, 27(20), 6899. [Link]

-

Microbiology Society. Anti-viral Activity of 5,6-Dichloro-1-(2′-Deoxy-β-d-Ribofuranosyl)Benzimidazole and Related Derivatives. [Link]

-

Kuo, Y.H., et al. (2023). 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole (DRB) induces apoptosis in breast cancer cells through inhibiting of Mcl-1 expression. Scientific Reports, 13(1), 12621. [Link]

-

Kuo, Y.H., et al. (2023). 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole (DRB) induces apoptosis in breast cancer cells through inhibiting of Mcl-1 expression. PubMed. [Link]

-

Niefind, K., et al. (2022). CK2 Inhibitors Targeting Inside and Outside the Catalytic Box. Molecules, 27(19), 6543. [Link]

-

Samuels, M.E., et al. (1989). 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole inhibits transcription elongation by RNA polymerase II in vitro. Journal of Biological Chemistry, 264(4), 2250-2257. [Link]

-

Zandomeni, R., et al. (1986). Casein kinase type II is involved in the inhibition by 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole of specific RNA polymerase II transcription. The Journal of Biological Chemistry, 261(7), 3414–3419. [Link]

-

Fraser, N.W., & Velez, C. (1982). Dichlorobenzimidazole-riboside inhibition of nuclear RNA accumulation initiated with gamma-thio analogues of ATP and GTP. European Journal of Biochemistry, 124(2), 239–244. [Link]

-

Bregman, D.B., et al. (2000). Transcription-coupled and DNA damage-dependent ubiquitination of RNA polymerase II in vitro. The Journal of Biological Chemistry, 275(25), 18975–18980. [Link]

-

Jayanthi, V.S., et al. (2022). Novel 1,2,5-Trisubstituted Benzimidazoles Potentiate Apoptosis by Mitochondrial Dysfunction in Panel of Cancer Cells. ACS Omega, 7(51), 48189–48201. [Link]

-

Sarno, S., et al. (2022). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. Molecules, 27(23), 8272. [Link]

-

Cozza, G., & Pinna, L.A. (2016). The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design. Current Pharmaceutical Design, 22(30), 4659–4670. [Link]

-

Tam, W.F., et al. (2000). Cdc25 inhibition and cell cycle arrest by a synthetic thioalkyl vitamin K analogue. The Journal of Biological Chemistry, 275(9), 6139–6146. [Link]

-

Lu, M., et al. (2023). MDM2 inhibitor induces apoptosis in colon cancer cells through activation of the CHOP-DR5 pathway, independent of p53 phenotype. Frontiers in Pharmacology, 14, 1269395. [Link]

-

D'Agnano, I., et al. (2023). Protein Kinase CK2 Inhibition Represents a Pharmacological Chance for the Treatment of Skin Diseases. International Journal of Molecular Sciences, 24(11), 9608. [Link]

-

Scomparin, A., et al. (2014). Efficient drug delivery and induction of apoptosis in colorectal tumors using a death receptor 5-targeted nanomedicine. Molecular Therapy, 22(3), 544–551. [Link]

-

Allard, E.K., & Boekelheide, K. (1996). 2,5-hexanedione and carbendazim coexposure synergistically disrupts rat spermatogenesis despite opposing molecular effects on microtubules. Toxicology and Applied Pharmacology, 138(1), 21–30. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Action of dichlorobenzimidazole riboside on RNA synthesis in L-929 and HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Action of dichlorobenzimidazole riboside on RNA synthesis in L-929 and HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. RNA polymerase II inhibitor, 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole (DRB) causes erythroleukemic differentiation and transcriptional activation of erythroid genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 5,6-Dichlorobenzimidazole 1-b- D -ribofuranoside 53-85-0 [sigmaaldrich.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole (DRB) induces apoptosis in breast cancer cells through inhibiting of Mcl-1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ≥98% (HPLC), powder, RNA synthesis inhibitor | Sigma-Aldrich [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. Protein Kinase CK2 Inhibition Represents a Pharmacological Chance for the Treatment of Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Casein kinase type II is involved in the inhibition by 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole of specific RNA polymerase II transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel 1,2,5-Trisubstituted Benzimidazoles Potentiate Apoptosis by Mitochondrial Dysfunction in Panel of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole (DRB) induces apoptosis in breast cancer cells through inhibiting of Mcl-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cell Cycle Inhibitors | Cell Cycle | Tocris Bioscience [tocris.com]

- 16. Cdc25 inhibition and cell cycle arrest by a synthetic thioalkyl vitamin K analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. microbiologyresearch.org [microbiologyresearch.org]

- 20. microbiologyresearch.org [microbiologyresearch.org]

- 21. Frontiers | MDM2 inhibitor induces apoptosis in colon cancer cells through activation of the CHOP-DR5 pathway, independent of p53 phenotype [frontiersin.org]

- 22. pubs.acs.org [pubs.acs.org]

The Biological Versatility of 2,5-Dichlorobenzimidazole Derivatives: A Technical Guide for Drug Discovery

Abstract

The benzimidazole scaffold, a heterocyclic aromatic compound, is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities.[1] Among its many halogenated derivatives, the 2,5-dichlorobenzimidazole core has emerged as a particularly privileged structure, yielding compounds with potent antiviral and anticancer properties. This technical guide provides an in-depth exploration of the biological activities of this compound derivatives, intended for researchers, scientists, and professionals in the field of drug development. We will dissect their mechanisms of action, delve into key structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols to empower further research and development in this promising area.

Introduction: The Significance of the Benzimidazole Scaffold